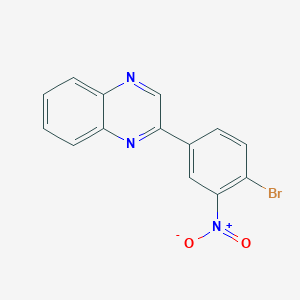

2-(4-Bromo-3-nitrophenyl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8BrN3O2 |

|---|---|

Molecular Weight |

330.14 g/mol |

IUPAC Name |

2-(4-bromo-3-nitrophenyl)quinoxaline |

InChI |

InChI=1S/C14H8BrN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |

InChI Key |

HENWVQFAXAUMAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Characterization of 2 4 Bromo 3 Nitrophenyl Quinoxaline

The synthesis of 2-(4-Bromo-3-nitrophenyl)quinoxaline, while not explicitly detailed in the literature, can be accomplished through well-established methods for quinoxaline (B1680401) formation. The most common and direct route involves the condensation of an appropriate 1,2-dicarbonyl compound with an o-phenylenediamine (B120857).

Proposed Synthesis:

Nitration of 4-Bromoacetophenone: 4-Bromoacetophenone is nitrated to introduce the nitro group at the 3-position, yielding 4-bromo-3-nitroacetophenone.

Bromination of 4-bromo-3-nitroacetophenone: The resulting acetophenone (B1666503) is then brominated at the α-carbon to produce 2-bromo-1-(4-bromo-3-nitrophenyl)ethanone.

Oxidation to Glyoxal: The α-bromo ketone is oxidized, for example using selenium dioxide, to form the key intermediate, (4-bromo-3-nitrophenyl)glyoxal.

Condensation Reaction: Finally, the (4-bromo-3-nitrophenyl)glyoxal is condensed with benzene-1,2-diamine in a suitable solvent like ethanol (B145695) or acetic acid to yield the target compound, this compound.

Chemical and Physical Properties

The specific chemical and physical properties of 2-(4-Bromo-3-nitrophenyl)quinoxaline have not been experimentally reported. However, based on the properties of similar quinoxaline (B1680401) derivatives, a set of expected properties can be predicted.

Predicted :

| Property | Predicted Value |

| Molecular Formula | C₁₄H₈BrN₃O₂ |

| Molecular Weight | 330.14 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Likely to be in the range of 150-200 °C |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (B87167). |

| Chemical Stability | Stable under normal conditions, but may be sensitive to strong reducing agents due to the nitro group. |

Spectroscopic Data Analysis

The structural confirmation of 2-(4-Bromo-3-nitrophenyl)quinoxaline would rely on various spectroscopic techniques. The expected data from these analyses can be predicted based on the compound's structure.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.5 and 9.0 ppm). The protons on the quinoxaline (B1680401) ring system and the substituted phenyl ring will appear as multiplets. The specific chemical shifts and coupling constants would depend on the electronic environment of each proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 14 carbon atoms in the molecule. The carbons of the quinoxaline and the phenyl rings will resonate in the aromatic region (approximately 120-150 ppm). The carbon attached to the bromine atom and the carbon in the C-N bond of the quinoxaline ring will have characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (330.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.

Computational and Theoretical Chemistry Studies of 2 4 Bromo 3 Nitrophenyl Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Table 1: Predicted Optimized Geometric Parameters for 2-(4-Bromo-3-nitrophenyl)quinoxaline

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Quinoxaline - Phenyl) | Data not available |

| C-Br Bond Length | Data not available |

| C-N (Nitro) Bond Length | Data not available |

Note: Specific values are contingent on the level of theory and basis set used in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylquinoxaline (B188063).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Values are highly dependent on the computational method.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the nitro group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the C-Br and C-NO2 bonds and the extent of electronic communication between the quinoxaline and the substituted phenyl ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index would be expected for this compound due to the presence of the electron-withdrawing nitro group. Local reactivity descriptors, such as Fukui functions, could further pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Predicted Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. It allows for the simulation of electronic absorption spectra, such as UV-Vis spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would help to understand the electronic transitions occurring when the molecule absorbs light, providing insight into its potential applications in areas such as dyes or photochemistry.

Molecular Docking and Dynamics Simulations for Investigating Theoretical Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to predict the interaction between a small molecule (a ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for assessing the compound's potential as a therapeutic agent.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. This score gives an estimate of the binding affinity. For quinoxaline derivatives, a common target in cancer research is the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.gov Studies on similar quinoxaline compounds have shown that they can effectively fit into the ATP-binding pocket of EGFR, with their binding energies and interaction modes correlating with their observed biological activity. nih.govnih.gov For instance, docking studies on novel diphenylquinoxaline-carbohydrazide hybrids against α-glucosidase have been used to rationalize their inhibitory activity, with the most potent compounds showing the best docking scores.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the interactions. This can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. In studies of other heterocyclic compounds, MD simulations have demonstrated the stability of the ligand within the active site, reinforcing the docking results. nih.govnih.gov

The theoretical binding mechanism of this compound with a target like EGFR could be hypothesized based on its structural features. The quinoxaline core can form hydrophobic interactions, while the nitro and bromo substituents on the phenyl ring could engage in specific hydrogen bonds or halogen bonds with amino acid residues in the active site, such as methionine, leucine, or aspartic acid. nih.gov

Table 1: Illustrative Molecular Docking Data for Various Quinoxaline Derivatives Against Protein Targets

| Compound Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoxaline-Triazole Hybrids nih.gov | EGFR (4HJO) | -12.03 | Not specified |

| Diphenylquinoxaline Hybrids | α-glucosidase | -5.802 | Not specified |

| Quinazolinone Derivatives nih.gov | EGFR | Not specified | Phe 699, Asp 831, Leu 820, Val 702 |

| Quinoxaline Peptidomimetics nih.gov | hTS (3N5E) | Not specified | Gln 172, Arg 175, Cys 192 |

Note: This table presents data for various quinoxaline derivatives to illustrate typical results from molecular docking studies and does not represent data for this compound.

Quinoxalines as Components in Organic Optoelectronic Materials

Quinoxaline derivatives are increasingly being investigated for their role in organic optoelectronic materials, which are utilized in devices such as organic light-emitting diodes (OLEDs) and organic photodetectors. The inherent electron-deficient nature of the quinoxaline core makes it an excellent building block for n-type organic materials, which are crucial for the efficient transport of electrons. The introduction of electron-withdrawing groups, such as the bromo and nitro moieties present in this compound, can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This tuning of the LUMO level is critical for facilitating electron injection from the cathode and ensuring balanced charge transport within an optoelectronic device, ultimately leading to improved performance and efficiency.

Research into various quinoxaline derivatives has demonstrated their potential as solid-state emitters. While specific studies on this compound are limited, the general principles of molecular design in this class of compounds suggest its promise. The combination of the quinoxaline scaffold with the electronically modified phenyl ring can lead to materials with high thermal stability and desirable photophysical properties, such as specific emission wavelengths and high quantum yields.

Development of Quinoxaline-Based Dyes and Fluorescent Probes

The structural versatility of quinoxalines allows for the synthesis of a wide array of dyes and fluorescent probes. The photophysical properties of these molecules, including their absorption and emission spectra, can be finely tuned by altering the substituents on the quinoxaline core. The presence of the 4-bromo-3-nitrophenyl group in this compound is expected to induce a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key feature in the design of fluorescent probes that are sensitive to their local environment, such as solvent polarity or the presence of specific analytes.

While detailed fluorescent data for this compound is not widely available in the literature, studies on analogous compounds suggest that it would likely exhibit emission in the visible region of the electromagnetic spectrum. The electron-withdrawing nature of the nitro group, in particular, can lead to a red-shift in the emission wavelength compared to unsubstituted phenylquinoxalines. This property could be exploited in the development of new fluorescent dyes for applications in bio-imaging or as sensors.

Application in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-sensitized solar cells (DSSCs) represent a promising technology for the conversion of solar energy into electricity, and the sensitizing dye is a critical component of these devices. Quinoxaline derivatives have been explored as potential photosensitizers or as components within more complex dye structures. The primary role of the sensitizer (B1316253) is to absorb light and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2).

Investigation of Quinoxaline Derivatives for Use in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The performance of these devices is heavily dependent on the charge transport characteristics of the organic materials used. Quinoxaline derivatives are recognized for their potential as n-type organic semiconductors, materials that predominantly conduct electrons.

Conclusion

Classical and Contemporary Approaches to Quinoxaline Nucleus Construction

The formation of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with several established and modern methods available to chemists.

Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of the quinoxaline nucleus is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. oup.comdu.ac.insapub.orgchim.itnih.gov This acid-catalyzed reaction proceeds via a cyclocondensation mechanism, yielding the quinoxaline core with substituents at the 2- and 3-positions determined by the structure of the dicarbonyl starting material.

For the synthesis of this compound, this classical approach involves the reaction of o-phenylenediamine with 4-bromo-3-nitrophenylglyoxal. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often with heating to drive the condensation and subsequent dehydration to completion.

A plausible synthetic route to the required 4-bromo-3-nitrophenylglyoxal precursor starts from the commercially available 4-bromo-3-nitroacetophenone. sigmaaldrich.comnist.gov The oxidation of the α-methyl group of the acetophenone (B1666503) to a carbonyl group can be achieved using selenium dioxide (SeO₂), a well-established reagent for this transformation. oup.comdu.ac.innih.govtandfonline.com This two-step sequence provides the necessary 1,2-dicarbonyl compound for the subsequent condensation with o-phenylenediamine.

Table 1: Synthesis of this compound via Classical Condensation

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromo-3-nitroacetophenone | SeO₂, Dioxane, Reflux | 4-Bromo-3-nitrophenylglyoxal |

| 2 | o-Phenylenediamine, 4-Bromo-3-nitrophenylglyoxal | Ethanol, Reflux | This compound |

Strategies for Introducing Aryl Substituents at the C-2 Position

The introduction of an aryl substituent at the C-2 position of the quinoxaline ring is most directly achieved through the classical condensation method described above, using an appropriate arylglyoxal. This approach ensures that the desired aryl group is incorporated in a single, regioselective step.

Alternative strategies involve the synthesis of a quinoxaline with a leaving group at the C-2 position, followed by a cross-coupling reaction to introduce the aryl moiety. For instance, 2-chloroquinoxaline (B48734) can be subjected to transition-metal-catalyzed cross-coupling reactions with an appropriate arylboronic acid or other organometallic reagent.

Incorporation of Halogen (Bromine) and Nitro Groups onto the Aryl Moiety

There are two primary strategies for incorporating the bromine and nitro groups onto the C-2 aryl substituent:

Starting with a Pre-functionalized Aryl Precursor: This is the more controlled and often preferred method. As detailed in section 2.1.1, the synthesis begins with an acetophenone that already contains the desired 4-bromo-3-nitro substitution pattern. This ensures the correct regiochemistry of the final product. The synthesis of 4-bromo-3-nitroacetophenone itself can be achieved through the nitration of 4-bromoacetophenone. The bromine atom is an ortho-, para-director, and the acetyl group is a meta-director. In this case, the directing effects oppose each other, but the nitration of 4-bromoacetophenone is known to produce the desired 4-bromo-3-nitroacetophenone.

Post-synthetic Functionalization of a 2-Arylquinoxaline: This approach involves the synthesis of 2-phenylquinoxaline (B188063) followed by electrophilic aromatic substitution to introduce the bromo and nitro groups. However, this method can be challenging due to issues of regioselectivity. The quinoxaline ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution. Predicting the precise positions of bromination and nitration on the phenyl ring can be complex and may lead to a mixture of isomers, necessitating difficult purification steps. The directing effect of the quinoxalin-2-yl group would need to be carefully considered to achieve the desired 4-bromo-3-nitro substitution pattern. youtube.comorganicchemistrytutor.comcognitoedu.orgimperial.ac.uk

Modern Catalyst Systems and Reaction Conditions

While the classical condensation reaction remains a robust method, modern catalytic systems offer alternative and often milder conditions for the synthesis of substituted quinoxalines.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Arylation

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. For the synthesis of 2-arylquinoxalines, Suzuki-Miyaura cross-coupling is a prominent method. sigmaaldrich.comcognitoedu.orgresearchgate.netquora.com This reaction typically involves the coupling of a 2-haloquinoxaline (e.g., 2-chloro- or 2-bromoquinoxaline) with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Example of a Suzuki-Miyaura Cross-Coupling for 2-Arylquinoxaline Synthesis

| Substrates | Catalyst | Base | Solvent | Product |

| 2-Chloroquinoxaline, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-Arylquinoxaline |

This methodology is highly versatile and tolerates a wide range of functional groups on both coupling partners. In the context of this compound, one could envision a coupling between 2-chloroquinoxaline and (4-bromo-3-nitrophenyl)boronic acid.

Other transition-metal-catalyzed reactions, such as Stille, Negishi, and Hiyama couplings, also provide avenues for the arylation of quinoxalines, each with its own set of advantages and substrate scope. nist.gov

Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. For the synthesis of 2-arylquinoxalines, several metal-free approaches have been reported.

These methods often involve direct C-H arylation, where a C-H bond on the quinoxaline ring is directly functionalized with an aryl group. oup.comsapub.orgchim.itnih.govtandfonline.comlongdom.org These reactions can be promoted by photocatalysis, strong bases, or radical initiators. For example, visible-light-mediated photocatalysis has been employed for the C-H arylation of quinoxalin-2(1H)-ones. nih.govlongdom.orgtandfonline.com While these methods are at the forefront of synthetic innovation, their application to the specific synthesis of this compound would require further investigation to ensure the desired regioselectivity and compatibility with the functional groups.

Another metal-free approach involves the oxidative coupling of α-CH₂ ketones with o-phenylenediamines, which can be an alternative to the use of 1,2-dicarbonyl compounds.

Microwave-Assisted Synthesis and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. ijirt.org For the synthesis of quinoxaline derivatives, this has led to the adoption of microwave-assisted synthesis and other green chemistry principles, which offer significant advantages over traditional methods, such as reduced reaction times, improved yields, and minimized waste. ijirt.orgbenthamdirect.come-journals.in

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinoxalines. doaj.org The classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound can be completed in minutes under microwave heating, often without the need for a catalyst. e-journals.inresearchgate.net For instance, the synthesis of various quinoxaline derivatives has been achieved in 3 to 5 minutes with excellent yields (80-90%) under solvent-free microwave conditions. e-journals.inosti.gov This approach is not only rapid but also minimizes the use of volatile organic solvents, aligning with green chemistry goals. udayton.edu Microwave-assisted techniques have also been successfully applied to derivatization steps, such as Buchwald-Hartwig cross-coupling reactions and nucleophilic aromatic substitutions on quinoxaline scaffolds, achieving high yields in significantly shortened reaction times. acs.orgresearchgate.net

Green chemistry approaches extend beyond microwave assistance and focus on the use of sustainable catalysts and solvents. ekb.eg Researchers have developed protocols using reusable nanocatalysts, such as those based on nickel, copper, or zirconium, which offer high efficiency and can be easily recovered and reused. researchgate.netrsc.orgnih.gov Water and ethanol are increasingly used as green solvents, replacing hazardous alternatives. nih.govtuwien.at Some reactions have been optimized to run under catalyst-free and solvent-free conditions at ambient temperatures, representing a highly efficient and environmentally friendly protocol. thieme-connect.com These methods highlight a shift towards more sustainable synthetic pathways in quinoxaline chemistry. ijirt.orgbenthamdirect.com

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference(s) |

| o-Phenylenediamine, Benzil | Acidic Alumina / Microwave | Solvent-free | 3 min | 80-86% | osti.gov |

| o-Phenylenediamine, Benzil | Polar Paste / Microwave | Solvent-free | 3 min | 90-97% | osti.gov |

| Substituted 1,2-diaminobenzenes, 3-(ω-bromoacetyl)coumarins | Catalyst-free / Microwave | - | 8 min | 82-95% | researchgate.net |

| o-Phenylenediamine, α-Hydroxy Ketones | Acetic Acid / Microwave | Acetic Acid | - | Good to Excellent | arkat-usa.org |

| o-Phenylenediamine, Benzil | Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | 20 min | 80-98% | encyclopedia.pub |

| Aryldiamines, Dicarbonyl compounds | Catalyst-free | Methanol (B129727) | 1 min | Medium to Excellent | thieme-connect.com |

Multi-Component Reactions for Quinoxaline Scaffold Assembly

Various MCRs have been developed for the quinoxaline scaffold. bohrium.com A common strategy involves the reaction of an o-phenylenediamine, a carbonyl compound, and a third component. For example, a three-component reaction of o-phenylenediamines, aryl ketones, and elemental sulfur can produce quinoxalin-2-thiones. researchgate.net Another innovative one-pot approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this process, the diol acts as the hydrogen donor to reduce the nitro group in situ to an amine, which then condenses with the oxidized diol (a dicarbonyl species) to form the quinoxaline ring, with water as the only byproduct. nih.gov This method avoids the need for external reducing or oxidizing agents. nih.gov

The versatility of MCRs allows for the creation of diverse libraries of substituted quinoxalines by simply varying the starting components, making it a powerful tool in medicinal chemistry and materials science. bohrium.comrsc.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |

| o-Phenylenediamine | Aryl Ketone | Sulfur | Piperidine / DMSO | 3-Arylquinoxaline-2-thione | researchgate.net |

| 2-Nitroaniline | Vicinal Diol | - | Iron Complex / Trimethylamine N-oxide | Substituted Quinoxaline | nih.gov |

| o-Phenylenediamine | Isocyanide | 2-Oxo-2-phenylacetaldehyde | - | Substituted Quinoxaline | nih.gov |

| Isatin | Malononitrile | o-Phenylenediamine | Sulfo-anthranilic acid functionalized nanostructure | 2-aminoimidazole–linked quinoxaline | nih.govrsc.org |

Derivatization Strategies for Functional Group Diversification on the Quinoxaline and Aryl Rings

Once the core this compound structure is synthesized, the bromo and nitro functional groups on the phenyl ring serve as versatile handles for further molecular elaboration through various derivatization strategies.

The bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed to replace the bromine atom with a wide variety of aryl, heteroaryl, vinyl, or alkynyl substituents. researchgate.netsemanticscholar.org These reactions are fundamental in synthetic chemistry for building molecular complexity and are compatible with a wide range of functional groups. nih.gov

The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (–NH₂). youtube.com This transformation is one of the most important reactions of aromatic substituents. masterorganicchemistry.com Common methods for this reduction include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, or through catalytic hydrogenation over palladium, platinum, or Raney nickel catalysts. masterorganicchemistry.comcommonorganicchemistry.com The resulting aniline (B41778) derivative is significantly more versatile for further functionalization. The amino group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution and can undergo a variety of reactions, including diazotization to form diazonium salts, which are themselves highly useful synthetic intermediates. masterorganicchemistry.com

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group | Reference(s) |

| Bromo (–Br) | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Alkyl (–R) | nih.govresearchgate.net |

| Bromo (–Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl (–C≡C-R) | bohrium.com |

| Nitro (–NO₂) | Reduction | Fe/HCl or SnCl₂/HCl | Amino (–NH₂) | youtube.commasterorganicchemistry.com |

| Nitro (–NO₂) | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amino (–NH₂) | commonorganicchemistry.comwikipedia.org |

Elucidation of Reaction Pathways and Intermediates in Cyclocondensation Reactions

The most prevalent method for synthesizing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with (4-bromo-3-nitrophenyl)glyoxal.

The generally accepted mechanism for this acid-catalyzed condensation reaction proceeds through several key steps. researchgate.net Initially, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group, leading to a dihydroquinoxaline intermediate. chim.it The final step is an oxidation reaction, which can occur via air oxidation, to yield the aromatic quinoxaline ring system. chim.it

A plausible reaction pathway is detailed below:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of one amine group from o-phenylenediamine to a carbonyl group of the α-dicarbonyl precursor.

Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form an imine or Schiff base.

Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl group in an intramolecular fashion, forming a cyclic dihydroquinoxaline intermediate. chim.it

Aromatization: The dihydroquinoxaline intermediate is then oxidized to the final stable aromatic quinoxaline product. chim.it

Various catalysts can be employed to facilitate this reaction, affecting reaction times and yields. While some syntheses proceed without a catalyst by simply heating the reactants in a suitable solvent like water, others utilize acid catalysts or heterogeneous catalysts to improve efficiency. chim.it For instance, polymer-supported sulphanilic acid has been shown to be an effective heterogeneous catalyst, activating the carbonyl groups and assisting in the dehydration and cyclization steps. researchgate.net

| Catalyst System | Role of Catalyst | Typical Conditions | Reference |

| Acid Catalysis (e.g., HClO₄·SiO₂) | Activates carbonyl groups for nucleophilic attack. | Room temperature or gentle heating. | chim.it |

| Metal Nanoparticles (e.g., Ni) | Provides a surface for the reaction to proceed efficiently. | Stirring in acetonitrile. | sapub.org |

| Catalyst-Free | Relies on thermal energy to drive the reaction. | Heating in water or ethanol under air. | chim.itnih.gov |

The electronic nature of the substituents on the phenylglyoxal (B86788) precursor, in this case, a bromo and a nitro group, would significantly influence the reactivity of the carbonyl centers, although the fundamental mechanistic pathway remains the same.

Mechanistic Aspects of C-H Bond Activation and Functionalization in Aryl Quinoxalines

Direct C–H bond activation has become a powerful tool for the functionalization of heterocyclic compounds, including 2-arylquinoxalines. researchgate.netresearchgate.net In the case of this compound, the quinoxaline nitrogen atom can act as an integrated directing group, facilitating regioselective functionalization at the ortho-position of the attached phenyl ring. researchgate.netresearchgate.net

Palladium-catalyzed C–H arylation is a well-studied example. researchgate.net The reaction mechanism is proposed to involve a Pd(0)/Pd(II) catalytic cycle. mdpi.com A key step in this process is the formation of a palladacyclic intermediate. researchgate.net

A proposed mechanism involves the following steps:

Coordination: The nitrogen atom of the quinoxaline ring coordinates to the palladium(II) catalyst. mdpi.com

C–H Activation: This coordination facilitates the activation and cleavage of the ortho C–H bond on the phenyl ring, leading to the formation of a five-membered palladacyclic intermediate. This step often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a base (like acetate) assists in the deprotonation. researchgate.netmdpi.com

Oxidative Addition: An aryl halide then undergoes oxidative addition to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two aryl groups, forming the new C-C bond and regenerating the active palladium catalyst. mdpi.com

This chelation-assisted strategy ensures high regioselectivity, leading exclusively to mono-arylation at the ortho position of the 2-phenyl group, without the formation of bis-arylated products. researchgate.net The presence of the electron-withdrawing nitro group and the bromo group on the phenyl ring of this compound would modulate the electronic properties of the C-H bonds, potentially influencing the rate and efficiency of the palladacycle formation.

| Catalyst/Reagent | Function | Key Intermediate | Reference |

| Pd(OAc)₂ / KOAc | Palladium catalyst and base | Palladacyclic complex | researchgate.net |

| Rh(III) complexes | Catalyst for coupling with alkynes | Rhodacyclic intermediate | mdpi.com |

| Copper catalysts | Catalyst for sulfonylation or thiolation | Organometallic copper species | mdpi.com |

Radical Mechanisms in Light-Mediated Quinoxaline Synthesis

Visible light-induced photoredox catalysis has emerged as a powerful and sustainable method for C-H functionalization and the synthesis of complex molecules under mild conditions. acs.orgrsc.org These reactions often proceed through radical-mediated pathways.

For instance, the functionalization of quinoxalin-2(1H)-ones, structurally related to quinoxalines, has been achieved through visible light-induced radical cascade reactions. acs.orgnih.gov A plausible mechanism for a three-component reaction involving a quinoxalin-2(1H)-one, an alkene, and an aryl source begins with the photoexcitation of the quinoxalin-2(1H)-one. acs.org The excited state molecule then engages in a single-electron transfer (SET) with the aryl source to generate an aryl radical. acs.org This radical then participates in a tandem addition sequence, first to the alkene and then to the quinoxalin-2(1H)-one, to form the final product. acs.org The involvement of radical intermediates in such reactions has been confirmed through control experiments, such as the complete quenching of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Similarly, the direct C3-alkylation of quinoxalin-2(1H)-ones can be achieved using visible light to initiate a decarboxylative radical coupling reaction. rsc.org While these examples pertain to quinoxalin-2(1H)-ones, analogous radical mechanisms could be envisioned for the functionalization of this compound, particularly if the quinoxaline core itself can act as a photosensitizer or if an external photocatalyst is used. The generation of a radical on the quinoxaline or the attached phenyl ring would open up novel pathways for substitution that are complementary to transition-metal-catalyzed methods.

| Reaction Type | Initiation | Key Mechanism | Reference |

| 1,2-Di(hetero)arylation | Purple visible light | Photoexcitation, Single-Electron Transfer (SET), Radical Addition | acs.org |

| C3-Vinylation | Chemical oxidant (K₂S₂O₈) | Sulfate radical anion generation, Radical Addition, SET | frontiersin.org |

| C3-Alkylation | Visible light | Photoinduced decarboxylative radical coupling | rsc.org |

| Perfluoroalkylation | Visible light | Radical cascade reaction | nih.gov |

Stereochemical and Regioselective Considerations in Substituted Quinoxaline Synthesis

The synthesis of substituted quinoxalines often raises questions of regioselectivity, especially when using unsymmetrical starting materials. For a compound like this compound, the regiochemistry is defined by the structure of the α-dicarbonyl precursor. However, if an unsymmetrically substituted o-phenylenediamine were used, the condensation could potentially lead to two different regioisomers.

Studies on the reaction of unsymmetrical aryl-1,2-diamines with α-dicarbonyl compounds have shown that high regioselectivity can be achieved. thieme-connect.de The outcome is often dictated by the electronic properties of the substituents on the diamine. For example, when a diamine with an electron-withdrawing group at the meta-position is used, the reaction proceeds with high regioselectivity. thieme-connect.de

The mechanism determining the regioselectivity involves the initial formation of either an imine or an amide intermediate. thieme-connect.de Spectroscopic studies, such as Nuclear Overhauser Effect (NOE) analysis, have been used to determine the structure of the major product, revealing that the reaction often proceeds preferentially through an imine-formation pathway. thieme-connect.de Isotopic labeling experiments have also been employed to definitively establish the regioselectivity in the formation of asymmetrically substituted quinoxalines. nih.gov

In the context of functionalizing an existing molecule like this compound, regioselectivity is paramount. As discussed in Section 3.2, C-H activation reactions directed by the quinoxaline nitrogen provide excellent regioselectivity for the ortho-position of the 2-phenyl ring. researchgate.net The inherent electronic biases of the molecule, with the electron-deficient nitrophenyl bromide moiety, will also strongly influence the position of electrophilic or nucleophilic attack in other functionalization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments. The aromatic region would be of particular interest, with distinct signals expected for the protons on both the quinoxaline and the substituted phenyl rings. The chemical shifts and coupling constants (J-values) would be crucial for assigning the positions of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of their substituents. For instance, carbons bonded to the electronegative nitrogen and bromine atoms, as well as those in the nitro-substituted ring, would exhibit characteristic downfield shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the quinoxaline and the 4-bromo-3-nitrophenyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N stretching vibrations of the quinoxaline ring.

Aromatic C-H stretching vibrations.

Aromatic C=C stretching vibrations.

Asymmetric and symmetric N-O stretching vibrations of the nitro group (NO₂), which typically appear as strong bands in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-Br stretching vibration, which would appear in the fingerprint region.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which would confirm the elemental formula (C₁₄H₈BrN₃O₂).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways for quinoxaline derivatives often involve the cleavage of the substituent from the quinoxaline core and fragmentation of the heterocyclic ring system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel synthetic compounds, providing unequivocal determination of their elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its molecular formula. For quinoxaline derivatives, HRMS is crucial in confirming the successful incorporation of substituents, such as bromine and nitro groups, which impart a unique isotopic signature and mass defect.

In the analysis of a compound like this compound, the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum, separated by approximately 2 Da, with a distinctive intensity ratio. The high resolution of the measurement allows for the differentiation of the target compound from other species with the same nominal mass but different elemental compositions. The exact mass measurement provides a critical data point that, in conjunction with other spectroscopic methods like NMR and IR, confirms the identity of the synthesized molecule.

While specific HRMS data for this compound is not publicly available, the table below illustrates expected HRMS data for related quinoxaline analogs, demonstrating the precision of this technique.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| 2-(4-Bromophenyl)quinoxaline | C₁₄H₁₀BrN₂ | 285.0022 | 285.00218 |

| 2-(4-Chloro-3-nitrophenyl)quinoxaline | C₁₄H₈ClN₄O₂ | 301.0354 | Not Available |

| 2-(4-Bromo-3-aminophenyl)quinoxaline | C₁₄H₁₁BrN₃ | 300.0185 | Not Available |

This table is illustrative and based on calculated values and data from analogous compounds. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecular geometry. For quinoxaline derivatives, X-ray crystallography reveals how the planarity of the quinoxaline ring system is influenced by its substituents and how these molecules arrange themselves in a crystalline lattice.

The introduction of bulky substituents like a bromo-nitrophenyl group at the 2-position of the quinoxaline ring can induce significant conformational changes. A key parameter in the structural analysis of these analogs is the dihedral angle between the quinoxaline ring system and the appended phenyl ring. For instance, in the case of 2-(4-bromophenyl)quinoxaline, this dihedral angle is reported to be a mere 2.1(2)°, indicating a nearly coplanar arrangement of the two ring systems. nih.gov This planarity can facilitate π-π stacking interactions, which often play a crucial role in stabilizing the crystal packing.

In contrast, the presence of additional or different substituents can lead to more twisted conformations. The crystal structure of 7-bromo-2-(4-chlorophenyl)quinoxaline also showcases a relatively planar structure, which is a common feature in many quinoxaline derivatives. researchgate.net However, the introduction of a nitro group, as in 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline, can lead to larger dihedral angles between the quinoxaline core and the substituent rings, measuring 35.16(5)° and 24.94(3)°. researchgate.net The packing of these molecules in the crystal lattice is governed by a combination of weak intermolecular forces, including van der Waals forces, and in some cases, halogen bonding or C–H···N interactions. A comparative analysis of the crystallographic data of several quinoxaline analogs is presented in the table below.

| Compound | Crystal System | Space Group | Key Dihedral Angles | Ref. |

| 2-(4-Bromophenyl)quinoxaline | Monoclinic | P2₁/c | 2.1(2)° | nih.gov |

| 7-Bromo-2-(4-chlorophenyl)quinoxaline | Monoclinic | P2₁/n | Not specified | researchgate.net |

| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁ | 35.16(5)°, 24.94(3)° | researchgate.net |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁/c | 3.29(9)°, 83.96(4)° | researchgate.net |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | Not specified | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes and Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This method is particularly valuable for studying photoinduced processes in quinoxaline derivatives, which are known to generate reactive radical intermediates upon exposure to UV light. The π-electron deficient pyrazine (B50134) moiety within the quinoxaline scaffold makes these compounds susceptible to photoinduced electron transfer reactions.

EPR studies, often in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are employed to detect and identify short-lived radical species. nih.govresearchgate.net Upon UVA irradiation, many quinoxaline derivatives can activate molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂⁻•). nih.gov The EPR spectrum of the resulting DMPO-OOH spin adduct provides characteristic hyperfine coupling constants that confirm the identity of the trapped radical.

Furthermore, EPR can be used to monitor the formation of other radical intermediates, including carbon-centered radicals that may arise from the solvent or the degradation of the quinoxaline molecule itself. nih.govresearchgate.net For instance, in studies conducted in dimethyl sulfoxide (B87167) (DMSO), the generation of methyl radicals (•CH₃) has been observed. nih.gov The nature and stability of the radical anions formed upon electrochemical or photochemical reduction of quinoxalines can also be investigated, providing insights into their redox properties and potential biological mechanisms of action. researchgate.netabechem.com The table below summarizes the types of radical intermediates that have been observed in studies of various quinoxaline analogs.

| Quinoxaline System | Method of Generation | Observed Radical Intermediates | Spin Trap Used | Ref. |

| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | UVA Irradiation | Superoxide radical anion, methoxyl radical, methyl radical | DMPO | nih.govresearchgate.net |

| Substituted Nitroquinolones | Photoinduced reduction | Primary photogenerated paramagnetic signals | Not specified | researchgate.net |

| 2-Substituted Quinoxalines | Electrochemical reduction | Radical anions | Not applicable | abechem.com |

| Dibenzo[f,h]pyrido[2,3-b]quinoxaline | Photoinduced H-abstraction | Reduced chromophore radicals | Not applicable | acs.org |

Analytical Methodologies Involving Quinoxaline Compounds

Chromatographic Techniques for Separation, Identification, and Quantification of Quinoxaline (B1680401) Derivatives

Chromatography is a cornerstone for the analysis of quinoxaline compounds, enabling the separation of complex mixtures into individual components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoxaline derivatives. tandfonline.comrsc.orgrsc.org It offers excellent resolution and is suitable for quantitative analysis. tandfonline.com In a typical setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases leads to their separation.

For quinoxaline compounds, reversed-phase HPLC (RP-HPLC) is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For instance, a C18 column is a common choice for the separation of quinoxaline derivatives. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govchromatographyonline.com

Detection in HPLC systems can be achieved using UV-Vis detectors, as quinoxaline derivatives typically exhibit strong UV absorbance. rsc.orgnih.gov Fluorescence detection can also be used, especially for derivatized compounds, offering high sensitivity. rsc.orgrsc.org The retention time of a compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantification. nih.gov

Table 1: HPLC Analysis of Quinoxaline Derivatives

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | RP-HPLC | Not specified | Not specified | nih.gov |

| Sialic acid-quinoxaline derivatives | Not specified | Not specified | UV, Fluorescence | rsc.orgrsc.org |

| Quinoxaline derivatives | C18 | Methanol/water with 0.1% formic acid | UV (254 nm) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable quinoxaline derivatives. tandfonline.comnih.govvjol.info.vn In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated compounds then enter the mass spectrometer, which provides detailed structural information and sensitive detection.

For many quinoxaline derivatives, especially those with polar functional groups, derivatization is often necessary to increase their volatility and thermal stability. tandfonline.com A common derivatization method is trimethylsilylation. tandfonline.comnih.gov GC-MS has been successfully used for the analysis of quinoxalinols derived from L-amino acids and for the determination of quinoxaline-2-carboxylic acid residues in animal tissues. nih.govsciengine.com

The temperature program of the GC oven is a critical parameter that is optimized to achieve good separation. vjol.info.vn The mass spectrometer can be operated in various modes, such as electron ionization (EI), to generate characteristic fragmentation patterns that serve as a fingerprint for each compound. vjol.info.vn

Table 2: GC-MS Analysis of Quinoxaline Derivatives

| Analyte | Derivatization | Key GC-MS Parameters | Application | Reference |

|---|---|---|---|---|

| Quinoxalines from homoglucans | Trimethylsilylation | 2% OV-210 column | Carbohydrate structure analysis | tandfonline.com |

| L-amino acid-derived quinoxalinols | Trimethylsilylation | Ammonia-chemical ionization, selected ion monitoring | Estimation of isotopic label enrichment | nih.gov |

| 2-Arylquinoxalines | None specified | ZB-5MS column, Electron Ionization (EI) | Analysis of synthesis products | vjol.info.vn |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. chromatographyonline.comnih.govresearchgate.net This technique is particularly valuable for the analysis of complex biological and environmental samples. rsc.orgchromatographyonline.comnih.gov

After separation by the LC system, the analytes are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. nih.govnih.gov In the tandem mass spectrometer, a specific parent ion (for example, the [M+H]+ ion of the analyte) is selected, fragmented, and the resulting daughter ions are detected. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. nih.gov

LC-MS/MS has been employed for the determination of quinoxaline 1,4-dioxides and their metabolites in swine liver and for the analysis of derivatized organic acids. chromatographyonline.comnih.gov The method offers low limits of detection (LOD) and quantification (LOQ). rsc.orgchromatographyonline.com

Table 3: LC-MS/MS Analysis of Quinoxaline Derivatives

| Analyte(s) | Sample Matrix | Ionization | Key Finding/Application | Reference |

|---|---|---|---|---|

| Quinoxaline 1,4-dioxides and metabolites | Swine liver | Not specified | High sensitivity and accuracy for residue detection | chromatographyonline.com |

| Sialic acid-quinoxaline derivatives | Biological samples | Not specified | Quantitation of sialic acids | rsc.org |

| 1-N-glycoside-quinoxalinone derivatives | Not specified | Electrospray Ionization (ESI) | Structural characterization and differentiation | nih.gov |

On-Line Solid Phase Extraction (SPE) Coupled Techniques

On-line Solid Phase Extraction (SPE) coupled with HPLC is an automated technique that combines sample preparation and analysis into a single, continuous process. rsc.org This method is particularly useful for the analysis of trace levels of contaminants in environmental samples, such as water. rsc.orgresearchgate.net

Spectroscopic Analytical Methods for Quinoxaline Compounds

Spectroscopic methods are indispensable for the structural elucidation and characterization of quinoxaline derivatives. tandfonline.commdpi.com These techniques probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of atoms within a molecule. tandfonline.comnih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are used to assign the proton and carbon signals and to determine the connectivity of atoms, which is crucial for confirming the structure of newly synthesized quinoxaline derivatives. tandfonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. tandfonline.com High-resolution mass spectrometry can provide very accurate mass measurements, aiding in the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govresearchgate.net For example, the IR spectrum of a quinoxaline derivative can show characteristic bands for C=N, C=C, and other functional groups.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. mdpi.comksu.edu.sa The wavelengths of maximum absorbance (λmax) and the molar absorptivity are characteristic of the electronic structure of the molecule and can be used for both qualitative and quantitative analysis. mdpi.com

Quinoxaline Formation as a Derivatization Strategy for Detection of Other Organic Analytes

The formation of a quinoxaline ring through the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a well-established chemical transformation. This reaction can be exploited as a derivatization strategy to enable or enhance the detection of certain organic analytes. rsc.orgnih.govnsf.gov

For example, α-keto acids can be derivatized with o-phenylenediamine (B120857) or its derivatives to form quinoxalinol products. nih.gov This derivatization is particularly useful for the analysis of α-keto acids by GC-MS, as the resulting quinoxalinol derivatives are often more volatile and provide better chromatographic and mass spectrometric properties. nih.gov

Similarly, sialic acids, which are α-keto acids, are frequently derivatized with substituted o-phenylenediamines, such as 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), to form highly fluorescent quinoxaline derivatives. rsc.orgrsc.org This derivatization significantly enhances the sensitivity of their detection by HPLC with fluorescence detection. rsc.orgrsc.org This approach has been successfully applied to the quantification of sialic acids in biological samples. rsc.org

This derivatization strategy is not limited to GC and HPLC. The introduction of a specific tag, such as a bromine atom, through the derivatizing agent can facilitate identification in mass spectrometry due to the characteristic isotopic pattern of bromine. nih.gov Furthermore, derivatization can improve the ionization efficiency of analytes in techniques like electrospray ionization mass spectrometry. nsf.gov

Detection and Quantification of Alpha-Dicarbonyl Compounds in Complex Matrices

The formation of quinoxaline derivatives is a cornerstone of a highly specific and sensitive analytical methodology for the detection and quantification of α-dicarbonyl compounds. These dicarbonyls are significant in food chemistry and biological systems, and their accurate measurement is crucial for quality control and research. The core of this analytical approach lies in the chemical reaction between an α-dicarbonyl compound and an ortho-phenylenediamine derivative, which results in the formation of a stable and readily detectable quinoxaline ring system.

The reaction is a condensation reaction where the two adjacent carbonyl groups of the α-dicarbonyl compound react with the two amino groups of the ortho-phenylenediamine. This process transforms the often volatile and reactive dicarbonyls into more stable, non-volatile quinoxaline derivatives that can be analyzed using various chromatographic techniques.

One common application of this methodology is the analysis of glyoxal, methylglyoxal (B44143), and diacetyl in various food and beverage matrices. asianpubs.orgnih.gov For instance, the derivatization of these compounds with a reagent like 4-nitro-1,2-phenylenediamine produces the corresponding quinoxaline derivatives, which can then be separated and quantified. asianpubs.org This method is advantageous due to its specificity and the ability to enhance the detectability of the analytes, often by introducing a chromophore or fluorophore through the choice of the derivatizing agent.

The general procedure involves mixing the sample containing the α-dicarbonyl compounds with the derivatizing agent, such as ortho-phenylenediamine (OPD) or a substituted version like 4-nitro-1,2-phenylenediamine. asianpubs.orgnih.gov The reaction mixture is typically incubated to ensure complete derivatization. Following this, the resulting quinoxaline derivatives are extracted from the sample matrix using a suitable solvent. The extract is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

The choice of the analytical instrument depends on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix. HPLC with a photodiode array detector is often employed for quantification, monitoring the absorbance at a specific wavelength characteristic of the quinoxaline derivatives. asianpubs.org For example, when using 4-nitro-1,2-phenylenediamine, the resulting nitro-substituted quinoxalines can be detected at around 255 nm. asianpubs.org

The performance of these analytical methods is typically evaluated based on several key parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ). These parameters demonstrate the method's reliability and sensitivity for the intended application.

Table 1: Performance of HPLC Method for α-Dicarbonyl Analysis using 4-Nitro-1,2-phenylenediamine Derivatization

| Analyte | Linearity Range (µg/mL) | Coefficient of Determination (r²) | LOD (ng/mL) | LOQ (µg/mL) |

|---|---|---|---|---|

| Glyoxal | 0.2-1.0 | 0.999 | 45 | 0.14 |

| Methylglyoxal | 0.2-1.0 | 0.998 | 71 | 0.21 |

| Dimethylglyoxal | 0.2-1.0 | 0.999 | 75 | 0.22 |

Data sourced from a study using 4-nitro-1,2-phenylenediamine as the derivatizing agent. asianpubs.org

This methodology has been successfully applied to a wide range of complex matrices, including wine, soy sauce, cookies, and various beverages. nih.govresearchgate.netacs.org In wine analysis, for example, this technique has been used to quantify diacetyl, pentane-2,3-dione, glyoxal, and methylglyoxal in a single run. researchgate.net The sensitivity of the method allows for the detection of these compounds at low concentrations, which is essential for monitoring fermentation processes and assessing the quality of the final product.

Similarly, in the analysis of soy sauce, derivatization with ortho-phenylenediamine followed by GC-NPD (Gas Chromatography with Nitrogen-Phosphorus Detection) has proven effective for the determination of glyoxal, methylglyoxal, and diacetyl. nih.gov The validation of such methods typically includes assessing the linearity, LOD, and LOQ to ensure accurate and reliable results.

Table 2: Performance of GC-NPD Method for α-Dicarbonyl Analysis in Soy Sauce

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |

|---|---|---|

| Glyoxal | 0.04 | 0.12 |

| Methylglyoxal | 0.04 | 0.13 |

| Diacetyl | 0.07 | 0.22 |

Data sourced from a study using o-phenylenediamine derivatization for soy sauce analysis. nih.gov

The formation of a specific compound like 2-(4-Bromo-3-nitrophenyl)quinoxaline would occur if the α-dicarbonyl being analyzed is 4-bromo-3-nitrophenylglyoxal, which would then be derivatized with a standard reagent like ortho-phenylenediamine. The resulting stable quinoxaline could then be quantified using the chromatographic techniques described, providing a precise measurement of the original dicarbonyl compound in the matrix. The principles of the method remain the same, highlighting its versatility for a wide array of α-dicarbonyl structures.

Quinoxaline Derivatives in Corrosion Inhibition Research

Investigation of Corrosion Inhibition Efficiency of Quinoxaline (B1680401) Compounds on Metal Surfaces

Quinoxaline derivatives have emerged as a significant class of corrosion inhibitors, primarily for protecting metals and alloys in acidic environments. Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and various functional groups that facilitate adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. The inhibition efficiency of these compounds is a function of their concentration, the nature of the metal, and the corrosive medium.

Research into various quinoxaline derivatives has demonstrated their substantial protective capabilities. For instance, studies on mild steel in 1.0 M HCl have shown that the inhibition efficiency of quinoxaline compounds increases with their concentration. This is a common trend observed for many corrosion inhibitors, where a higher concentration leads to greater surface coverage and, consequently, a more effective protective film.

A study investigating two quinoxaline derivatives, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX ) and 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX ), revealed significant reductions in the corrosion rate of mild steel. At a concentration of 10⁻³ M, BrSQX and MeSQX exhibited inhibition efficiencies of 89% and 92%, respectively. researchgate.net Another investigation into 6-nitro-2,3-diphenylquinoxaline (B1347239) (Q-NO₂ ) reported an inhibition efficiency of 87.6% under similar conditions. tandfonline.com

The method of evaluation, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), consistently supports the effectiveness of these compounds. Potentiodynamic polarization studies often classify quinoxaline derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgjmaterenvironsci.com EIS measurements typically show an increase in charge transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, which is indicative of the formation of an insulating protective layer on the metal surface. jmaterenvironsci.com

Table 1: Inhibition Efficiency of Selected Substituted Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX ) | 10⁻³ | 89 | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX ) | 10⁻³ | 92 | researchgate.net |

| 6-nitro-2,3-diphenylquinoxaline (Q-NO₂ ) | 10⁻³ | 87.6 | tandfonline.com |

| 2,3-diphenylquinoxaline (Q-H ) | 10⁻³ | 92.4 | tandfonline.com |

| 6-methyl-2,3-diphenylquinoxaline (Q-CH₃ ) | 10⁻³ | 90.2 | tandfonline.com |

Theoretical Modeling of Adsorption Mechanisms and Surface Interactions

To gain a deeper understanding of how quinoxaline derivatives function as corrosion inhibitors, researchers employ theoretical modeling techniques. These computational methods provide insights into the inhibitor-surface interactions at a molecular level, which are often difficult to probe experimentally.

DFT and Monte Carlo Simulations for Understanding Inhibitor-Surface Binding

Density Functional Theory (DFT) and Monte Carlo simulations are powerful tools in corrosion science. DFT calculations are used to determine the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ). jmaterenvironsci.comresearchgate.net These parameters help to predict the reactivity of the inhibitor and its ability to donate or accept electrons from the metal surface.

Monte Carlo simulations are employed to model the adsorption of inhibitor molecules on the metal surface. researchgate.netresearchgate.net These simulations can predict the most stable adsorption configuration and the interaction energy between the inhibitor and the metal. For instance, simulations of various quinoxaline derivatives on Fe(110) and Cu(111) surfaces have been performed to understand their adsorption behavior. researchgate.net The results of these simulations often show that the inhibitor molecules adsorb in a planar orientation, maximizing their contact with the metal surface. researchgate.net This flat adsorption is facilitated by the interaction of the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal.

The study on BrSQX and MeSQX utilized DFT and molecular dynamics simulations, which suggested that both inhibitors adsorb similarly and effectively onto the metal surface, corroborating the experimental findings. researchgate.net

Correlation between Molecular Structure and Inhibition Performance

The molecular structure of a quinoxaline derivative plays a crucial role in determining its corrosion inhibition efficiency. The presence, position, and nature of substituent groups on the quinoxaline scaffold can significantly influence the electronic distribution within the molecule and, consequently, its interaction with the metal surface.

Generally, electron-donating groups (like -CH₃, -OCH₃) are expected to increase the electron density on the inhibitor molecule, particularly on the heteroatoms and the aromatic ring. This enhanced electron density can lead to stronger adsorption on the metal surface and, therefore, higher inhibition efficiency. Conversely, electron-withdrawing groups (like -NO₂, -Br) can decrease the electron-donating ability of the molecule. However, these groups can also enhance the back-donation of electrons from the metal's d-orbitals to the inhibitor's anti-bonding orbitals, which can also contribute to a stronger bond.

The inhibition efficiency order of Q-H (92.4%) > Q-CH₃ (90.2%) > Q-NO₂ (87.6%) suggests that for this particular scaffold, the unsubstituted and methyl-substituted derivatives are more effective than the nitro-substituted one. tandfonline.com This indicates that the electron-donating or neutral character might be more favorable for inhibition in this case. In the study comparing BrSQX (89%) and MeSQX (92%), the methyl-substituted compound showed slightly better performance than the bromo-substituted one, again suggesting a preference for electron-donating substituents. researchgate.net

Theoretical calculations support these experimental observations. A lower energy gap (ΔE) between the HOMO and LUMO is generally associated with higher reactivity and better inhibition performance. lew.ro A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a higher capacity to accept electrons. The dipole moment is another important parameter; a higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface. researchgate.net By analyzing these quantum chemical parameters, a correlation between the molecular structure and the inhibition efficiency can be established, which is invaluable for the rational design of new and more effective corrosion inhibitors.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-3-nitrophenyl)quinoxaline?

The synthesis typically involves bromination and condensation reactions. For example, brominated intermediates like 5-bromo-2-hydroxyacetophenone are reacted with o-phenylenediamine in ethanol under reflux, followed by acetylation or halogenation steps to introduce the nitro group. Yields can be optimized by controlling reaction temperature (e.g., 60°C) and using catalysts like sodium acetate .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on 1H-NMR and 13C-NMR to identify proton environments and carbon frameworks, respectively. For instance, aromatic protons in the quinoxaline core appear as distinct multiplets between δ 7.4–9.5 ppm. X-ray crystallography further resolves dihedral angles (e.g., 22.2° between benzene and quinoxaline rings) and crystal packing, as demonstrated in analogous compounds .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Antiproliferative activity is assessed via cell viability assays (e.g., MTT assay on MCF-7 breast cancer cells). Initial screening may include testing for antimicrobial activity using disk diffusion or microdilution methods against bacterial/fungal strains. IC50 values are calculated to quantify potency .

Advanced Research Questions

Q. How can computational methods predict the mechanism of action of quinoxaline derivatives?

Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with targets like PI3Kα. For example, quinoxaline derivatives with bromophenyl groups show hydrogen bonding with kinase active sites. Molecular dynamics simulations (100 ns trajectories) validate stability of ligand-protein complexes, while DFT calculations predict electronic properties influencing reactivity .

Q. What strategies enhance the selectivity of this compound in targeting cancer cells?

Hybridization with pharmacophores like coumarin or piperazine improves selectivity. Structural modifications (e.g., sulfonyl groups at position 3) reduce off-target effects. Cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V staining) confirm mechanism-specific activity, such as G1 phase arrest .

Q. How do electronic properties influence the catalytic or optoelectronic applications of this compound?

X-ray photoelectron spectroscopy (XPS) and UV-Vis spectroscopy reveal charge-transfer interactions in metal complexes. For example, silver(I) complexes of brominated quinoxalines exhibit redshifted absorption bands due to ligand-to-metal charge transfer, relevant for photocatalysis .

Q. What are the challenges in reconciling contradictory SAR data for quinoxaline-based anti-infectives?

Discrepancies arise from varying substituent positions (e.g., nitro at C3 vs. C4) altering steric/electronic profiles. Systematic QSAR studies (CoMFA/CoMSIA) correlate substituent effects with bioactivity. For instance, electron-withdrawing groups at C4 enhance antimicrobial potency by improving membrane penetration .

Methodological Tables

Table 1. Key Synthetic Steps and Yields for Analogous Quinoxalines

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂ in glacial acetic acid, 60°C | 56–61 | |

| Condensation | o-Phenylenediamine, ethanol | 68–73 | |

| Acetylation | Acetic anhydride, reflux | 69–86 |

Table 2. Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.